Flavor Profile Differentiation: Absence of Sulfury Guava-Passion Fruit Note vs. 3-Mercaptohexyl Acetate
The granted Firmenich patent (US 10,993,464 B2) explicitly states that 3-mercaptoheptyl acetate 'distinguishes itself from 3-mercaptohexyl acetate by its overall flavor profile and in particular by not having the typical sulfury, guava-passion fruit note of the prior art compound' [1]. Instead, 3-mercaptoheptyl acetate provides top notes of citrus-grapefruit, teas, and/or peach type and/or red fruit, followed by bottom notes of the green/black tea type and citrus-grapefruit, fruity-pear-peach type—qualitative descriptors not reproducible with 3-mercaptohexyl acetate [1]. This constitutes a direct, qualitative differentiation established through controlled sensory evaluation.
| Evidence Dimension | Qualitative flavor character (descriptor profile) |
|---|---|
| Target Compound Data | Citrus-grapefruit, tea, peach, red fruit top notes; green/black tea, fruity-pear-peach bottom notes; no sulfury guava-passion fruit |
| Comparator Or Baseline | 3-Mercaptohexyl acetate (CAS 136954-20-6): characteristic sulfury, guava-passion fruit, tropical, box tree note |
| Quantified Difference | Qualitative descriptor divergence; 3-mercaptoheptyl acetate lacks the defining sulfury guava-passion fruit note of the C6 analog |
| Conditions | Sensory panel evaluation in flavored compositions; patent examples include aqueous and foodstuff matrices at 0.0001–500 ppm |
Why This Matters
A flavor formulator targeting citrus-tea-peach profiles must select the C9 acetate; the C6 analog will introduce an undesired passion fruit-guava character that cannot be masked without reformulation.
- [1] Escher, S. D., Niclass, Y., & Saudan, L. (Firmenich SA). US Patent 10,993,464 B2 (US20180055077A1). Thiols as flavoring ingredient. Paragraph [0013], Claims 1-7. View Source
